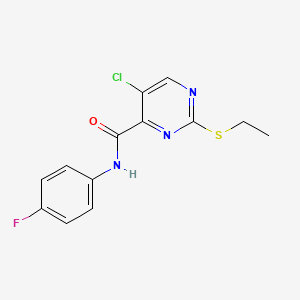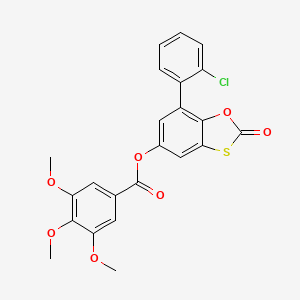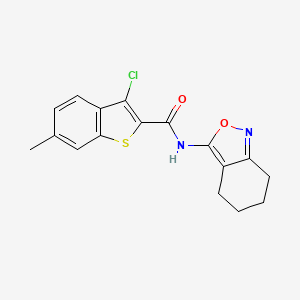![molecular formula C20H27ClN2O2S B11407835 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide](/img/structure/B11407835.png)
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide is a complex organic compound with the molecular formula C20H27ClN2O2S It is known for its unique chemical structure, which includes a sulfonamide group, a phenylethyl group, and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a suitable sulfonamide precursor reacts with a chlorinated aromatic compound under basic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles like amines, and bases such as sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Boron reagents and palladium catalysts are essential for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide is unique due to its specific chemical structure, which combines a sulfonamide group with a dipropylamino and phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H27ClN2O2S |
|---|---|
Molecular Weight |
395.0 g/mol |
IUPAC Name |
4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H27ClN2O2S/c1-3-14-23(15-4-2)20(17-8-6-5-7-9-17)16-22-26(24,25)19-12-10-18(21)11-13-19/h5-13,20,22H,3-4,14-16H2,1-2H3 |
InChI Key |
XYRAZWLSMVQABA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11407763.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407779.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11407786.png)

![7,8-dimethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11407796.png)
![4-tert-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11407800.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11407804.png)
![dimethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11407818.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11407823.png)
![7-(3-ethoxy-4-methoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11407827.png)
![3-(furan-2-ylmethyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407842.png)
![5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11407863.png)
